molecular formula C22H20N4OS2 B2895089 3-methyl-N-(phenethylcarbamothioyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 690695-66-0

3-methyl-N-(phenethylcarbamothioyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No. B2895089
CAS RN: 690695-66-0
M. Wt: 420.55
InChI Key: QCYIERFYMSKNES-UHFFFAOYSA-N
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Description

Pyrazole derivatives, such as 1H-pyrazole-5-carboxamide compounds, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

The synthesis of similar compounds, like 1, 3-dimethyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide, has been reported . The process involves adding a certain compound in drops into a solution of another compound and triethylamine in THF under 0 °C, and the reaction mixture is left overnight .


Molecular Structure Analysis

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . The structure of pyrazoles can influence their reactivity, which can impact the synthetic strategies where pyrazoles take part .


Chemical Reactions Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles are involved, as well as on the biological activities of targets bearing a pyrazole moiety .

Scientific Research Applications

Antimicrobial Activity

Thieno[2,3-c]pyrazole derivatives have been recognized for their antimicrobial properties. The compound can be utilized in the development of new antimicrobial agents that target resistant strains of bacteria and fungi. Its structure allows for the potential inhibition of microbial growth by interfering with the synthesis of essential proteins or nucleic acids within the pathogen .

Anti-Inflammatory and Analgesic Applications

The anti-inflammatory and analgesic effects of thieno[2,3-c]pyrazole derivatives make them candidates for the development of new pain relief medications. They may work by modulating inflammatory pathways or acting on central nervous system receptors to alleviate pain .

Antitumor and Anticancer Research

Compounds with a thieno[2,3-c]pyrazole core have shown promise in antitumor and anticancer research. They can be designed to target specific cancer cell lines, potentially leading to the development of targeted cancer therapies with fewer side effects compared to traditional chemotherapy .

Agricultural Chemical Development

The structural versatility of thieno[2,3-c]pyrazole derivatives allows for their use in creating novel herbicides, insecticides, and fungicides. These compounds can be tailored to control various pests and diseases that affect crops, contributing to increased agricultural productivity .

Neurological Disorder Treatment

Research suggests that thieno[2,3-c]pyrazole derivatives may have applications in treating neurological disorders. Their ability to cross the blood-brain barrier and interact with central nervous system receptors could lead to new treatments for conditions like epilepsy and Parkinson’s disease .

Material Science and Sensor Development

The electronic properties of thieno[2,3-c]pyrazole derivatives make them suitable for use in material science, particularly in the development of sensors. These compounds can be incorporated into sensor devices to detect various environmental or biological substances with high sensitivity and selectivity .

Future Directions

The future directions for research on pyrazole derivatives could involve further design of pesticides . Given their potent fungicidal activities, 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides .

properties

IUPAC Name

3-methyl-1-phenyl-N-(2-phenylethylcarbamothioyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS2/c1-15-18-14-19(29-21(18)26(25-15)17-10-6-3-7-11-17)20(27)24-22(28)23-13-12-16-8-4-2-5-9-16/h2-11,14H,12-13H2,1H3,(H2,23,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYIERFYMSKNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC(=S)NCCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(phenethylcarbamothioyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

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